molecular formula C6H13NO2 B3148961 N-(Hydroxymethyl)-2,2-dimethylpropanamide CAS No. 66297-46-9

N-(Hydroxymethyl)-2,2-dimethylpropanamide

Cat. No.: B3148961
CAS No.: 66297-46-9
M. Wt: 131.17 g/mol
InChI Key: OQNMLDIYCUPXAW-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-2,2-dimethylpropanamide: is an organic compound with the molecular formula C6H13NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-2,2-dimethylpropanamide can be synthesized through the reaction of 2,2-dimethylpropanamide with formaldehyde under basic conditions. The reaction typically involves the following steps:

  • Dissolve 2,2-dimethylpropanamide in a suitable solvent such as methanol or ethanol.
  • Add formaldehyde solution to the reaction mixture.
  • Adjust the pH to basic conditions using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of N-(carboxymethyl)-2,2-dimethylpropanamide.

    Reduction: The compound can be reduced to form N-(methyl)-2,2-dimethylpropanamide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-(carboxymethyl)-2,2-dimethylpropanamide.

    Reduction: N-(methyl)-2,2-dimethylpropanamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(Hydroxymethyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may also serve as a model compound for studying the behavior of hydroxymethylated amides in biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development and delivery systems.

Industry: In the industrial sector, the compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile component in industrial processes.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its hydroxymethyl group. This group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

    N-(Hydroxymethyl)acetamide: Similar in structure but with a smaller alkyl group.

    N-(Hydroxymethyl)prop-2-enamide: Contains an unsaturated alkyl group.

    N-(Hydroxymethyl)pentamethylmelamine: A more complex structure with multiple methyl groups.

Uniqueness: N-(Hydroxymethyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the bulky 2,2-dimethyl group. This structural feature influences its reactivity and physical properties, distinguishing it from other hydroxymethylated amides.

Properties

IUPAC Name

N-(hydroxymethyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMLDIYCUPXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A flask is charged with 2,2-dimethyl-propionamide (1.00 g, 9.98 mmol), p-formaldehyde (0.736 g, 9.98 mmol), and potassium carbonate (0.054 g, 3.95 mmol). The reaction mixture is stirred at 75° C. for 16 h, whereupon it is cooled to room temperature and diluted with acetone. Filtration and concentration of the filtrate give a residue which is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1) to afford N-hydroxymethyl-2,2-dimethyl-propionamide as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.25 (s, 9H), 4.73 (d, J=7.1 Hz, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
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p-formaldehyde
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0.736 g
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reactant
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0.054 g
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 2,2-dimethylpropanamide (5.0 g, 49.4 mmol, 1.0 equiv) and aqueous sodium hydroxide (1 M, 0.494 mL, 0.494 mmol, 0.01 equiv), add aqueous formaldehyde (13.31 M, 3.71 mL, 49.4 mmol, 1.0 equiv). Stir at room temperature for 2 h, and concentrate under reduced pressure to give a white solid. Dilute the crude material with dichloromethane, dry over MgSO4, filter, and concentrate under reduced pressure to give the title compound as a white solid (6.4 g, 99%). 1H NMR (DMSO-d6, 400 MHz): δ 8.14 (br s, 1H), 5.40 (t, 1H, J=6.7 Hz), 4.46 (app t, 2H, J=6.6 Hz), 1.06 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.494 mL
Type
catalyst
Reaction Step One
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3.71 mL
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reactant
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crude material
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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